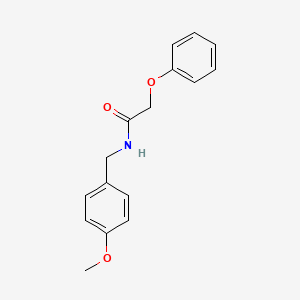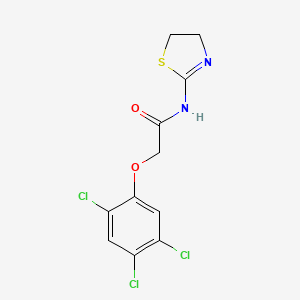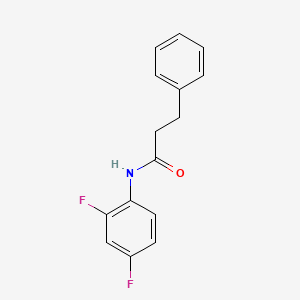![molecular formula C11H12ClN3O3S B5767395 N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide, also known as NBD-Cl, is a fluorescent labeling reagent that has been widely used in biochemical and biophysical research. NBD-Cl is a small molecule that can be easily conjugated to a variety of biomolecules, including proteins, peptides, nucleic acids, and lipids. The resulting NBD-labeled biomolecules can be used for a variety of applications, such as fluorescence microscopy, flow cytometry, and protein-protein interaction studies.
作用机制
The mechanism of action of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide is based on the formation of a covalent bond between the N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide molecule and the target biomolecule. The N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide molecule contains a highly reactive thiol group that can react with nucleophilic groups on the target biomolecule, such as amino or sulfhydryl groups. The resulting NBD-labeled biomolecule retains its biological activity and can be used for further analysis.
Biochemical and Physiological Effects
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide does not have any known biochemical or physiological effects on living organisms. The molecule is non-toxic and does not interfere with the biological activity of the labeled biomolecule. However, it is important to note that the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in biological systems should be carefully controlled to avoid any unintended effects.
实验室实验的优点和局限性
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide has several advantages for lab experiments. The molecule is easy to synthesize and can be conjugated to a variety of biomolecules. The resulting NBD-labeled biomolecules are highly fluorescent and can be easily detected using fluorescence microscopy or flow cytometry. Additionally, the covalent bond between N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide and the target biomolecule is stable, allowing for long-term analysis.
However, there are also some limitations to the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in lab experiments. The labeling reaction can be affected by the pH, temperature, and concentration of the reaction components, which can lead to variability in the labeling efficiency. Additionally, the fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide can be affected by the local environment of the labeled biomolecule, such as pH or ionic strength. Finally, the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in biological systems should be carefully controlled to avoid any unintended effects on the biological activity of the labeled biomolecule.
未来方向
There are several future directions for the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in scientific research. One potential application is the use of NBD-labeled biomolecules for in vivo imaging studies. The fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide make it a useful tool for visualizing biomolecular interactions in living organisms. Another potential application is the use of NBD-labeled biomolecules for drug discovery and development. The fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide can be used to screen for compounds that interact with the labeled biomolecule, allowing for the identification of potential drug candidates. Finally, the use of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide in combination with other labeling reagents, such as biotin or fluorescent proteins, can expand the range of applications for NBD-labeled biomolecules.
合成方法
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide can be synthesized using a two-step reaction. First, 4-chloro-3-nitroaniline is reacted with carbon disulfide to form the corresponding dithiocarbamate. Then, the dithiocarbamate is reacted with butyric anhydride to form N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide. The reaction can be carried out under mild conditions and yields a high purity product.
科学研究应用
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide has been widely used in scientific research as a fluorescent labeling reagent. The NBD-labeled biomolecules can be used to study a variety of biological processes, such as protein-protein interactions, enzyme kinetics, and membrane dynamics. The fluorescent properties of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide make it a useful tool for fluorescence microscopy and flow cytometry, allowing researchers to visualize and quantify biomolecular interactions in real-time.
属性
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3S/c1-2-3-10(16)14-11(19)13-7-4-5-8(12)9(6-7)15(17)18/h4-6H,2-3H2,1H3,(H2,13,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSKINWRNDREPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)
![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)
![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)
![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)
![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)




